(Dab7)-Leiurotoxin I is a synthetic peptide engineered from Leiurotoxin I, a naturally occurring scorpion toxin found in the venom of Leiurus quinquestriatus hebraeus [, ]. This modified toxin acts as a highly selective inhibitor of the small conductance calcium-activated potassium channel, specifically the SKCa2 subtype [, ].
(Dab7)-leiurotoxin I, also known as Lei-Dab7, is a synthetic analog of the naturally occurring peptide leiurotoxin I, derived from the venom of the scorpion Leiurus quinquestriatus hebraeus. This compound has garnered attention for its selectivity and binding characteristics to calcium-activated potassium channels, particularly in the context of neurological research. The original leiurotoxin I is a 31-amino acid polypeptide that functions as a ligand for calcium-activated potassium channels, playing a critical role in neurotransmission and muscle contraction.
(Dab7)-leiurotoxin I is classified within the family of peptide toxins, specifically as a neurotoxin. It is synthesized from the natural leiurotoxin I through chemical modifications aimed at enhancing its selectivity and efficacy. The original source of leiurotoxin I is the venom of the scorpion Leiurus quinquestriatus hebraeus, which is known for its potent neurotoxic properties. The synthesis of (Dab7)-leiurotoxin I involves modifications that include the introduction of diaminobutanoic acid to improve its binding affinity and selectivity towards specific ion channels.
The synthesis of (Dab7)-leiurotoxin I employs solid-phase peptide synthesis techniques, which allow for the stepwise assembly of amino acids into a polypeptide chain. This method was pioneered by Robert Merrifield and involves the following steps:
The final product is characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its identity and purity.
(Dab7)-leiurotoxin I maintains a similar structure to its parent compound, leiurotoxin I, with specific modifications that enhance its pharmacological properties. The molecular structure consists of 31 amino acids arranged in a specific sequence that facilitates binding to calcium-activated potassium channels.
Key structural features include:
The molecular weight of (Dab7)-leiurotoxin I is approximately 3,500 Da, similar to that of leiurotoxin I.
(Dab7)-leiurotoxin I interacts specifically with calcium-activated potassium channels, blocking their activity through competitive inhibition. This reaction can be characterized by measuring binding affinities (Kd values) using radiolabeled analogs in binding assays.
The key reactions include:
The mechanism of action for (Dab7)-leiurotoxin I involves its binding to specific sites on calcium-activated potassium channels, leading to conformational changes that inhibit channel opening. This inhibition prevents potassium ions from flowing through the channel, which affects neuronal excitability and muscle contraction.
Data from electrophysiological studies indicate that (Dab7)-leiurotoxin I exhibits high selectivity for certain subtypes of potassium channels over others, making it a valuable tool in studying channel physiology.
(Dab7)-leiurotoxin I exhibits several notable physical and chemical properties:
(Dab7)-leiurotoxin I has significant applications in scientific research, particularly in neurobiology:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3